Tyraminium

Beschreibung

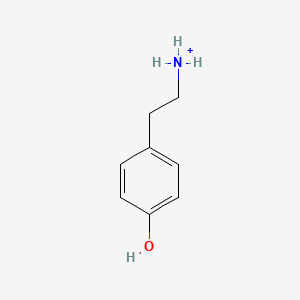

This compound, also known as tyramine or this compound cation, belongs to the class of organic compounds known as phenethylamines. Phenethylamines are compounds containing a phenethylamine moiety, which consists of a phenyl group substituted at the second position by an ethan-1-amine.

An indirect sympathomimetic that occurs naturally in cheese and other foods. Tyramine does not directly activate adrenergic receptors, but it can serve as a substrate for adrenergic uptake systems and MONOAMINE OXIDASE to prolong the actions of adrenergic transmitters. It also provokes transmitter release from adrenergic terminals and may be a neurotransmitter in some invertebrate nervous systems.

Eigenschaften

IUPAC Name |

2-(4-hydroxyphenyl)ethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5-6,9H2/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGWFCGJZKJUFP-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC[NH3+])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12NO+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Tyraminium Biosynthesis and Metabolic Pathways

Oxidative Deamination by Monoamine Oxidases (MAOs)

Monoamine oxidases (MAOs) are key enzymes responsible for the oxidative deamination of various biogenic amines, including tyramine. nih.govwikipedia.orgmpg.demycocentral.euwikipedia.orgwikipedia.orgmpg.denih.govbadd-cao.net These flavoenzymes are localized on the outer mitochondrial membrane. wikipedia.org The enzymatic reaction catalyzed by MAOs involves the removal of the amine group, leading to the formation of an aldehyde, ammonia, and hydrogen peroxide. wikipedia.orgbadd-cao.netwikipedia.org Historically, tyramine was one of the first known substrates for MAO, which was initially referred to as tyramine oxidase. nih.gov

Two primary isoforms of monoamine oxidase exist in humans and other mammals: MAO-A and MAO-B. wikipedia.orgbadd-cao.netalfa-chemistry.com These isoforms are encoded by distinct genes and exhibit differences in their substrate specificities and sensitivities to inhibitors. wikipedia.orgbadd-cao.netalfa-chemistry.com Tyramine serves as a substrate for both MAO-A and MAO-B. nih.govwikipedia.orgwikipedia.orgbadd-cao.netalfa-chemistry.com

While both enzymes contribute to tyramine metabolism, research indicates that MAO-A plays a quantitatively more significant role, particularly in the intestinal mucosa and liver, which are key sites for the first-pass metabolism of ingested tyramine. nih.govwikipedia.orgmpg.debadd-cao.netfishersci.ca The differential activity of MAO-A and MAO-B towards tyramine has been demonstrated in various studies. Although some reports suggest similar affinity for both isoforms, others indicate a greater affinity of MAO-A for tyramine. wikipedia.orghmdb.ca Selective inhibition of MAO-A, but not MAO-B, is primarily associated with the potentiation of the tyramine pressor response, further highlighting the dominant role of MAO-A in the metabolism of orally administered tyramine. nih.govwikipedia.orgmpg.de

The oxidative deamination of tyramine by MAOs proceeds through a two-step process. The initial reaction yields an unstable aldehyde intermediate, 4-hydroxyphenylacetaldehyde. nih.govwikipedia.orgwikipedia.org This aldehyde is then rapidly metabolized further. The primary route involves oxidation catalyzed by aldehyde dehydrogenase, leading to the formation of 4-hydroxyphenylacetic acid (4-HPAA). nih.govbiocrick.comwikipedia.org 4-HPAA is a major and quantitatively relevant metabolite of tyramine, with a significant portion of an administered tyramine dose being recovered in urine in the form of 4-HPAA. nih.govnih.gov

A less prominent metabolic fate for 4-hydroxyphenylacetaldehyde is reduction, catalyzed by alcohol dehydrogenase, which produces 4-hydroxyphenylethanol, also known as tyrosol. mycocentral.eubiocrick.comnih.gov

Research has shown variations in the ratio of these metabolic products. For instance, studies in cirrhotic patients observed a higher ratio of plasma 4-hydroxyphenylethanol to 4-hydroxyphenylacetic acid compared to individuals with normal liver function, suggesting altered catabolic mechanisms in liver disease. mycocentral.eunih.gov

Table 1: Major Products of MAO-Mediated Tyramine Degradation

| Enzyme Involved | Substrate | Product 1 | Product 2 (Further Metabolism) | Notes |

| Monoamine Oxidase (MAO) | Tyramine | 4-hydroxyphenylacetaldehyde | - | Initial oxidation product, unstable. nih.govwikipedia.orgwikipedia.org |

| Aldehyde Dehydrogenase | 4-hydroxyphenylacetaldehyde | 4-hydroxyphenylacetic acid | - | Major metabolic route. nih.govbiocrick.comwikipedia.org |

| Alcohol Dehydrogenase | 4-hydroxyphenylacetaldehyde | 4-hydroxyphenylethanol | - | Minor metabolic route (Tyrosol). mycocentral.eubiocrick.comnih.gov |

Conjugation Reactions

In addition to oxidative deamination, conjugation reactions represent another significant pathway for the metabolism and detoxification of tyraminium. biocrick.com These reactions typically involve the covalent attachment of a polar molecule to tyramine, increasing its water solubility and facilitating its excretion from the body.

Tyramine undergoes sulfation, a Phase II biotransformation process. biocrick.commetabolomicsworkbench.orgnih.govresearchgate.netnih.gov This reaction is catalyzed by sulfotransferases (SULTs), a family of enzymes that transfer a sulfo group from a donor molecule (such as 3'-phosphoadenosine-5'-phosphosulfate, PAPS) to an acceptor substrate. researchgate.netnih.gov The product of tyramine sulfation is tyramine-O-sulfate. researchgate.net Sulfation plays a role in the detoxification and elimination of various endogenous and exogenous compounds, including biogenic amines. metabolomicsworkbench.orgnih.gov Studies suggest that tyramine-O-sulfate is formed through the de novo sulfation of tyramine rather than the decarboxylation of sulfated tyrosine. researchgate.net

Glucuronidation is another important conjugation pathway for tyramine. biocrick.comwikipedia.orgthegoodscentscompany.commpg.denih.govuni.lu This reaction involves the transfer of a glucuronic acid moiety from uridine-5'-diphospho-alpha-D-glucuronic acid (UDPGA) to tyramine, catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgmpg.denih.govuni.lu This process primarily occurs in the liver. wikipedia.orgmpg.denih.gov The resulting conjugate, tyramine glucuronide, is significantly more water-soluble than the parent compound, which promotes its excretion, mainly via the kidneys. wikipedia.orgmpg.de

This compound Catabolism and Degradation

Sulfation Pathways

Aldehyde Dehydrogenase Activity on this compound Metabolites

Following the MAO-catalyzed deamination of tyramine, the resulting 4-hydroxyphenylacetaldehyde intermediate can be processed through two main enzymatic routes: oxidation or reduction researchgate.netnih.gov. Aldehyde dehydrogenase (ALDH) enzymes play a critical role in the oxidative branch of this metabolic pathway researchgate.netnih.govgoogle.comwikipedia.org. ALDH catalyzes the irreversible oxidation of the aldehyde intermediate (4-hydroxyphenylacetaldehyde) to its corresponding carboxylic acid, 4-hydroxyphenylacetic acid researchgate.netnih.govechemi.com. This oxidative step is significant for the detoxification and elimination of the potentially reactive aldehyde metabolite wikipedia.org.

In contrast, the reductive pathway, catalyzed by alcohol dehydrogenase (ADH), converts 4-hydroxyphenylacetaldehyde to the alcohol tyrosol (4-hydroxyphenylethanol) researchgate.netnih.govechemi.com. Research has investigated the relative activities of ALDH and ADH on this intermediate in different biological contexts. For instance, studies in neuroblastoma tumors and cultured neuroblastoma cells indicated very low aldehyde dehydrogenase activity, with the aldehyde metabolite being metabolized to a minor extent by the oxidative pathway compared to the reductive pathway upon addition of appropriate cofactors nih.gov. This suggests that the balance between ALDH and ADH activity can influence the fate of the this compound aldehyde metabolite in a tissue-specific manner nih.gov.

Regulation of this compound Metabolic Flux

Maintaining appropriate levels of this compound is essential for normal physiological function, and its metabolic flux is subject to various regulatory mechanisms ontosight.ai. Regulation occurs at multiple levels, influencing both the rate of biosynthesis and the rate of degradation ontosight.ainih.gov.

Transcriptional and Post-Translational Control of Metabolic Enzymes

Post-translational modifications can rapidly modulate the activity, localization, or stability of metabolic enzymes ontosight.ai. While specific detailed examples for this compound metabolic enzymes were not extensively highlighted in the search results, such mechanisms are common for regulating metabolic pathways and likely contribute to fine-tuning this compound levels in response to cellular signals and environmental changes ontosight.ai.

Neurobiological and Neuromodulatory Roles of Tyraminium

Tyraminium in Invertebrate Nervous Systems

Tyramine's influence is particularly well-documented in the nervous systems of insects, nematodes, crustaceans, and molluscs. nih.govwormbook.orgnih.govnih.govresearchgate.net

This compound as a Neurotransmitter, Neuromodulator, and Neurohormone in Insects

Insects utilize tyramine in multiple capacities within their complex nervous systems. sdbonline.org It is synthesized from tyrosine by the enzyme tyrosine decarboxylase (Tdc). mdpi.complos.org While it can be further converted to octopamine by tyramine β-hydroxylase (Tβh), tyramine also exerts its own distinct effects. mdpi.complos.orgsdbonline.org

Synaptic Localization and Release

Evidence suggests that tyramine is synthesized and present in neurons, and can be released from neuronal terminals. researchgate.net Studies in the locust brain have demonstrated high-potassium induced, calcium-dependent release of incorporated tyramine in vitro, supporting a vesicular location for the amine. researchgate.net In the locust oviducts, which are extensively innervated by tyramine-like immunoreactive processes, tyramine is released spontaneously in vitro, and this release is enhanced by high-potassium saline in a calcium-dependent manner. researchgate.net These processes originate from dorsal unpaired median (DUM) neurons in the abdominal ganglion. researchgate.net In Drosophila larvae, tyramine is released into the central nervous system (CNS) from TDC2 neurons. pnas.org

Post-Synaptic Effects and Behavioral Correlates (e.g., locomotion, feeding, aggression, reproduction)

Tyramine mediates its effects by interacting with specific tyramine receptors (TARs), which are G protein-coupled receptors (GPCRs). mdpi.comresearchgate.net In insects, several types of tyramine receptors have been identified, including TAR1, TAR2, and TAR3. mdpi.com These receptors play crucial roles in modulating various behaviors. mdpi.comresearchgate.net

Tyramine and octopamine often exert antagonistic effects on behavior. mdpi.comfrontiersin.orgnih.gov For instance, in Drosophila larvae, tyramine reduces locomotor speed, while octopamine increases it. nih.govnih.govresearchgate.net This modulation of locomotion by tyramine involves reducing motoneuron intrinsic excitability and responses to excitatory cholinergic input through the activation of tyramine receptors and a downstream decrease in L-type calcium current. pnas.orgnih.govnih.gov This central effect of tyramine on motoneurons is essential for the adaptive reduction of locomotor activity after feeding. nih.govnih.gov The balance between tyramine and octopamine levels, influenced by nutritional state affecting the enzyme Tβh, is important for adjusting locomotion. nih.govnih.govresearchgate.net

Tyramine is also involved in regulating feeding behavior. For example, in Drosophila, the tyramine/octopamine ratio is modulated by nutritional state, such as satiation and starvation. mdpi.com

Research also indicates roles for tyramine in aggression and reproduction in insects. researchgate.net A tyramine 1 (Tyr1) receptor in the locust, Locusta migratoria, has been linked to reproductive physiology. researchgate.net

Interactive Table 1: Examples of Tyramine's Behavioral Correlates in Insects

| Behavior | Effect of Tyramine Signaling | Notes | Organism | Source |

| Locomotion | Decreased speed | Antagonistic to octopamine; involves modulation of motoneuron excitability | Drosophila larvae | nih.govnih.govresearchgate.net |

| Feeding | Modulation (context-dependent) | Influenced by nutritional state and tyramine/octopamine ratio | Drosophila | mdpi.com |

| Aggression | Involvement suggested | Insects | researchgate.net | |

| Reproduction | Involvement suggested | Linked to Tyr1 receptor | Locusta migratoria | researchgate.net |

This compound in Caenorhabditis elegans Neurobiology

In the nematode Caenorhabditis elegans, tyramine functions as a genuine neurotransmitter and neuromodulator, with roles independent of octopamine. wormbook.orgnih.govnih.gov Tyramine is present in C. elegans, although in low abundance, and is synthesized in specific neuron types that may release it as a neurotransmitter. wormbook.org Genetic evidence supports tyramine's role as a neuromodulator in C. elegans, making it the only organism where this has been clearly demonstrated genetically. sdbonline.org

Tyramine in C. elegans is involved in modulating behavior in response to environmental cues. wormbook.org Exogenous tyramine inhibits serotonin-stimulated pharyngeal pumping, suggesting a role in inhibiting feeding in response to food deprivation. wormbook.org Tyramine also inhibits egg laying, and mutants deficient in tyramine synthesis show hyperactive egg laying. wormbook.org This inhibitory effect on egg laying appears to be independent of the SER-2 receptor. wormbook.org

Furthermore, tyramine in C. elegans plays a role in coordinating inter-tissue communication and behavior in response to stress. nih.govplos.orgbiorxiv.org Neuronal expression of the UPRER transcription factor xbp-1s in tyramine-synthesizing neurons (RIM and RIC interneurons) induces intestinal UPRER activation and extends longevity. nih.gov Neuronal xbp-1s also modulates feeding behavior and reproduction in a tyramine-dependent manner. nih.gov Tyramine acts as a neurohormone in C. elegans, stimulating the secretion of an insulin-like peptide (INS-3) from the intestine. plos.orgbiorxiv.org This tyramine-induced release of INS-3, mediated by the TYRA-3 receptor, negatively impacts environmental stress resistance by activating the DAF-2/IIS pathway, which suppresses cytoprotective mechanisms. plos.orgbiorxiv.org

Interactive Table 2: Tyramine's Role in Caenorhabditis elegans Behavior and Physiology

| Function/Behavior | Effect of Tyramine Signaling | Notes | Source |

| Pharyngeal Pumping | Inhibited (especially in response to food deprivation) | Antagonistic to serotonin-stimulated pumping | wormbook.org |

| Egg Laying | Inhibited | Mutants deficient in tyramine synthesis show hyperactive egg laying | wormbook.org |

| Stress Response | Modulates systemic stress response; decreases stress resistance | Via stimulating intestinal INS-3 release and activating DAF-2/IIS pathway | plos.orgbiorxiv.org |

| Feeding Behavior | Modulated (dependent on neuronal xbp-1s) | nih.gov | |

| Reproduction | Modulated (dependent on neuronal xbp-1s) | nih.gov | |

| Inter-tissue Signaling | Coordinates communication between neurons and intestine | Involved in UPRER activation and INS-3 secretion | nih.govplos.orgbiorxiv.org |

This compound in Crustacean and Molluscan Neurobiology

Tyramine is also present in the nervous systems of crustaceans and molluscs, suggesting neuroactive roles in these groups as well. nih.govnih.govbiorxiv.org Endogenous tyramine has been found in the nerve cord and other organs of the lobster, Homarus americanus. nih.gov While the function of tyramine in crustacean social behavior is not fully understood, studies in the freshwater prawn Macrobrachium rosenbergii have identified a putative octopamine/tyramine receptor. nih.gov This receptor shows significant identity to tyramine receptors in insects. nih.gov

In molluscs, tyramine, along with octopamine, is considered an invertebrate equivalent of vertebrate adrenergic transmitters. oup.com While dopamine has well-established roles in molluscan feeding behavior, the specific roles of tyramine are still being elucidated. biorxiv.orgoup.com Evidence suggests the presence of tyramine in molluscan nervous systems, and receptors related to insect tyramine receptors have been identified in species like the snail Lymnaea stagnalis. researchgate.net

Developmental Neurobiology of this compound Systems in Invertebrates

The development of tyraminergic systems in invertebrates involves the expression of key enzymes like tyrosine decarboxylase (Tdc) and tyramine β-hydroxylase (Tβh), as well as the expression of specific tyramine receptors, across different developmental stages. plos.orgsdbonline.org Studies in Aedes aegypti have shown that the genes for Tdc and Tβh, as well as tyramine receptors (TAR1, TAR2, and TAR3), are expressed throughout all developmental stages, with highest transcript abundance often observed in adults. plos.org The specific expression patterns of different tyramine receptor subtypes in various adult tissues, including the central nervous system, suggest distinct roles during development and in the mature nervous system. plos.org Further research is needed to fully understand the developmental processes that establish and refine tyraminergic circuits and their functional roles across invertebrate life stages.

Compound Information

This compound in Vertebrate Neural Systems (Non-Human Models)

Research utilizing non-human vertebrate models has provided insights into the presence and actions of tyramine within the central nervous system and its influence on physiological functions.

Distribution and Localization in Specific Brain Regions

Studies in non-human vertebrate models, such as the rat, have investigated the distribution and localization of tyramine within specific brain regions. Analysis of regional distributions of p-tyramine and m-tyramine in rat brain regions using sensitive techniques like gas chromatography-mass spectrometry has shown that these trace amines are unevenly distributed. annualreviews.org

Quantitative data from rat brain regions indicate varying concentrations of p-tyramine and m-tyramine:

| Brain Region | m-Tyramine Concentration (ng/g) | p-Tyramine Concentration (ng/g) |

| Caudate | 2.69 ± 0.19 | 8.99 ± 1.60 |

| Hypothalamus | 0.32 ± 0.16 | 0.93 ± 0.13 |

| Cerebellum | 0.07 ± 0.04 | 0.78 ± 0.27 |

| Olfactory Bulb | 0.09 ± 0.04 | 0.70 ± 0.13 |

| Stem | 0.04 ± 0.01 | 0.90 ± 0.36 |

| Hippocampus | 0.07 ± 0.02 | 0.40 ± 0.06 |

| Cortex | 0.18 ± 0.15 | 1.78 ± 0.28 |

| Rest (whole brain) | 0.15 ± 0.06 | 2.38 ± 0.12 |

| Mean Whole Brain | 0.26 ± 0.05 | 1.90 ± 0.25 |

Table 1: Regional distribution of m- and p-tyramine in rat brain (ng/g wet tissue, mean ± standard error). annualreviews.org

These findings indicate that tyramine is present in various brain areas, with notable concentrations in regions like the caudate. annualreviews.org

Electrophysiological Effects of this compound in Neuronal Circuits

Electrophysiological studies in non-human models have investigated the impact of tyramine on neuronal activity. Research on mesencephalic dopaminergic neurons in midbrain slices has shown that tyramine can modify neuronal responses. sdbonline.org Specifically, tyramine, at micromolar concentrations, has been observed to depress the amplitude of electrically evoked inhibitory postsynaptic potentials (IPSPs) mediated by GABA receptors without affecting GABA-evoked synaptic responses. sdbonline.org

Furthermore, tyramine has been reported to antagonize the GABA-dependent presynaptic inhibition of GABAergic inputs to dopaminergic neurons, limiting the inhibitory effect of compounds like baclofen on the frequency of spontaneous inhibitory postsynaptic currents. sdbonline.org These findings suggest that tyramine influences the activity of dopaminergic neurons through complex mechanisms involving modulation of inhibitory neurotransmission. sdbonline.org

Role in Non-Human Animal Models of Physiological Processes (e.g., cardiovascular regulation, metabolic control)

Tyramine plays roles in physiological processes, which have been investigated in various non-human animal models. In invertebrates, such as Drosophila melanogaster and Caenorhabditis elegans, tyramine acts as a crucial signaling molecule regulating metabolic traits, physical activity, feeding rate, and stress responses, often acting as a counterpart to vertebrate adrenaline and noradrenaline. biologists.comresearchgate.netebi.ac.ukannualreviews.orgmdpi.comfrontiersin.org For instance, in C. elegans, tyramine is involved in coordinating escape responses and influences resistance to environmental stressors by modulating the insulin-like peptide pathway. britannica.commdpi.com Tyramine-deficient C. elegans mutants exhibit increased resistance to oxidative and thermal stress.

In vertebrate non-human models, the cardiovascular effects of tyramine are primarily mediated by its ability to release norepinephrine, leading to increases in blood pressure and heart rate, as observed in studies in rats and mice. ahajournals.orgnih.gov While high dietary intake of tyramine in normoglycemic mice did not cause serious adverse cardiovascular effects, it did lead to a moderate increase in heart rate at higher doses. Tyramine has also been shown to influence glucose handling and insulin sensitivity in mice under specific dietary conditions.

Tyraminium in Non-neural Biological Systems

Role of Tyraminium in Plant Physiology

In plants, this compound serves as a key intermediate in the biosynthesis of various secondary metabolites with significant physiological functions. Its involvement spans the production of defense compounds, responses to environmental stresses, and developmental processes.

This compound is a crucial precursor, primarily through its neutral form tyramine, for the biosynthesis of a variety of plant secondary metabolites, notably hydroxycinnamic acid amides (HCAAs). apsnet.orgresearchgate.netfrontiersin.orgnih.govcdnsciencepub.comnih.govfrontiersin.orgacs.orgnsf.govfrontiersin.orgtandfonline.comoup.comapsnet.orgtandfonline.combiorxiv.org These compounds are formed by the conjugation of hydroxycinnamic acids (such as p-coumaric acid and ferulic acid) with tyramine. apsnet.orgfrontiersin.orgcdnsciencepub.comacs.org Key enzymes in this pathway include tyrosine decarboxylase (TyDC), which converts tyrosine to tyramine, and hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT), which catalyzes the condensation of hydroxycinnamoyl-CoA esters with tyramine. apsnet.orgfrontiersin.orgcdnsciencepub.comnih.govnsf.govtandfonline.comoup.comtandfonline.com

Specific examples of tyramine-derived HCAAs include coumaroyltyramine (CT) and feruloyltyramine (FT). apsnet.orgnih.govnsf.govtandfonline.comoup.comtandfonline.combiorxiv.org These amides accumulate in various plant tissues and are often associated with the cell wall. cdnsciencepub.comnih.govoup.com

This compound-derived HCAAs play a significant role in plant defense against a range of biotic and abiotic stresses, including pathogens, herbivores, and salinity. apsnet.orgresearchgate.netfrontiersin.orgnih.govcdnsciencepub.comnih.govfrontiersin.orgnsf.govfrontiersin.orgtandfonline.comoup.comapsnet.orgbiorxiv.orgresearchgate.netnih.govfrontiersin.orgresearchgate.netresearchgate.netmdpi.com The accumulation of these amides is a common plant response to wounding, pathogen infection, or elicitor treatments. apsnet.orgcdnsciencepub.comnih.govtandfonline.comoup.comapsnet.orgresearchgate.net

One mechanism of defense involves the incorporation of tyramine-derived HCAAs into the plant cell wall, which strengthens the wall and makes it less susceptible to degradation by microbial enzymes. apsnet.orgfrontiersin.orgcdnsciencepub.comoup.com This creates a physical barrier that restricts pathogen movement. frontiersin.orgbiorxiv.org Additionally, these amides can exhibit direct antimicrobial, antiviral, and insecticidal activities. apsnet.orgcdnsciencepub.comfrontiersin.orgfrontiersin.org For instance, tyramine and its methylated forms in Citrus plants are reported to be involved in responses to insects and herbivores. researchgate.net Studies have shown that the accumulation of HCAAs, including coumaroyltyramine, is increased in response to bacterial infections in plants like Arabidopsis thaliana. nsf.govresearchgate.net Overexpression of enzymes involved in HCAA synthesis, such as THT, has been shown to enhance plant resistance to bacterial pathogens. apsnet.orgnih.gov

Tyramine levels have also been observed to increase in plants subjected to salinity stress, suggesting a protective role against abiotic challenges. researchgate.netnih.gov

Beyond stress responses, tyramine and its derivatives are implicated in various plant developmental processes. HCAAs are reported to function in aspects of growth and development, although some of these roles are still under investigation. researchgate.netfrontiersin.orgnih.govcdnsciencepub.comfrontiersin.orgfrontiersin.org Documented developmental roles include involvement in flower development, pollen wall formation, tuberization, cell division, and senescence. frontiersin.orgcdnsciencepub.com More recent research highlights the role of tyramine-derived phenolamides, such as coumaroyltyramine and feruloyltyramine, in regulating shoot apex growth and development in plants like tomato. oup.comoup.com

This compound in Plant Stress Responses and Defense Mechanisms (e.g., against pathogens, herbivores, salinity)

This compound in Microbial Metabolism and Host-Microbe Interactions

This compound is also relevant in the microbial world, particularly concerning its production by bacteria and its potential roles in interspecies communication.

Tyramine, the precursor to this compound, is a biogenic amine produced by various microorganisms, including bacteria found in the gut microbiota and those involved in food fermentation. apsnet.orgresearchgate.netnih.govfrontiersin.orgbiorxiv.orgacs.orgresearchgate.net The primary mechanism for tyramine formation in bacteria is the decarboxylation of the amino acid tyrosine, catalyzed by the enzyme tyrosine decarboxylase (TDC). nih.govfrontiersin.orgbiorxiv.orgacs.orgresearchgate.net This enzyme has been identified and characterized in several bacterial species, particularly lactic acid bacteria. nih.govfrontiersin.org Tyramine formed inside microbial cells can be excreted into the environment. frontiersin.org The production of tyramine by bacteria is relevant in food contexts, where high levels can occur in foods containing free tyrosine, especially under conditions of poor sanitation or temperature abuse. nih.gov Certain oral bacteria have also been shown to synthesize tyramine from tyrosine. researchgate.net

While research specifically on this compound as a direct signaling molecule in bacterial communication is less extensive, related findings suggest potential roles. Tyramine itself is a biogenic amine that can have physiological effects on host organisms, implying a form of interaction or signaling in host-microbe relationships. biorxiv.org In the context of plant-microbe interactions, tyramine has been described as an important intermediary signal in the activation of certain plant defense responses to biotic and abiotic stress agents. apsnet.orgresearchgate.net This suggests that microbial presence or activity leading to tyramine production could influence plant signaling pathways.

Microbial Enzymes Involved in this compound Synthesis and Degradation

Microorganisms are significant producers and degraders of tyramine. The primary enzymatic pathway for tyramine synthesis in microbes involves the decarboxylation of tyrosine, catalyzed by the enzyme tyrosine decarboxylase (TDC). nih.govacs.orgnih.govtandfonline.commdpi.com Genes encoding TDC are widely distributed among various microorganisms, notably in species belonging to the genera Lactobacillus and Enterococcus. acs.orgnih.govmdpi.comresearchgate.net

Microbial degradation of tyramine is also a crucial process, often mediated by amine oxidases. Monoamine oxidases (MAOs) are recognized as key enzymes responsible for the breakdown of tyramine in bacteria. researchgate.netmdpi.com Studies have identified specific microbial strains capable of tyramine degradation. For instance, certain strains of Lactobacillus plantarum have demonstrated the ability to degrade tyramine. mdpi.comresearchgate.net Other bacteria, including Lactobacillus casei and Enterococcus casseliflavus, have also shown capabilities in tyramine degradation. researchgate.netresearchgate.net Research into the enzymes from L. plantarum, such as those from strain CAU 3823, indicates that these amine oxidases can exhibit thermostability and maintain activity across a pH range of 3–5, suggesting their potential utility in processes like fermented food production to control tyramine levels. mdpi.com

The synthesis of tyramine by microbial tyrosine decarboxylase can be influenced by environmental factors. For example, in Enterococcus faecalis, the expression of the tyrosine decarboxylase gene cluster is induced by acidic pH and the availability of substrate (tyrosine). nih.govresearchgate.net

Role in Microbial Acid Resistance and Fitness

Tyramine production serves as a mechanism for some microorganisms, including lactic acid bacteria and certain human pathogenic bacteria, to enhance their resistance to acidic conditions. mdpi.comcsic.es In Enterococcus faecalis, the biosynthetic pathway that converts tyrosine to tyramine through tyrosine decarboxylation plays a significant role in acid resistance. nih.govresearchgate.netcsic.es

Studies comparing wild-type E. faecalis with non-tyramine-producing mutants have shown that the tyramine biosynthetic pathway contributes to higher survival rates in acidic environments, such as those mimicking gastrointestinal stress. nih.govresearchgate.net The protective effect of tyramine under low pH conditions appears to be linked to the maintenance of intracellular or cytosolic pH homeostasis. nih.govmdpi.comresearchgate.netcsic.es By producing tyramine, these bacteria can counteract the influx of protons in acidic surroundings. This mechanism is considered important for the adaptation and fitness of E. faecalis in acidic niches, including fermented foods and during transit through the acidic environment of the gastrointestinal tract. nih.govresearchgate.netcsic.es Experimental evidence, such as improved cell growth of tyramine-producing strains under acidic stress compared to mutants unable to produce tyramine, supports its role in counteracting acid challenges. csic.es

This compound in Invertebrate Non-Neural Tissues

In invertebrates, tyramine is a prominent naturally occurring monoamine and trace amine found in relatively high concentrations in both neuronal and non-neural tissues. ebi.ac.ukunibo.itresearchgate.netbiologists.com It functions as a signaling compound, acting as a neurohormone, neuromodulator, and neurotransmitter, fulfilling roles analogous to adrenaline and noradrenaline in vertebrates. researchgate.netbiologists.comuky.edu Invertebrates possess a biochemical pathway that synthesizes tyramine and its related amine, octopamine, from tyrosine. uky.edu

While tyramine is well-known for its roles in the invertebrate nervous system, it also regulates a broad spectrum of physiological processes and metabolic pathways in non-neural tissues. biologists.com Tyramine, alongside octopamine, is crucial for regulating aspects of invertebrate energy homeostasis. This includes influencing energy uptake and expenditure by affecting factors such as metabolic rate, physical activity levels, and feeding behavior. biologists.com

In invertebrate groups like bivalve molluscs, which lack the defined canonical endocrine glands found in vertebrates, regulatory and developmental functions are often mediated by neuropeptides and neurotransmitters released from neurosecretory cells. unibo.it Tyramine is among the monoamines present in molluscs, contributing to this complex regulatory network. unibo.it While its direct, non-neural endocrine or muscle tissue functions (separate from neurohormonal or neuromuscular signaling) are areas of ongoing research, its widespread presence and influence on metabolic and physiological variables in invertebrates highlight its importance beyond purely neural roles.

Immunomodulatory Aspects of this compound (in animal models)

Based on the available search results, specific detailed research findings focusing solely on the immunomodulatory aspects of this compound (or tyramine) in animal models were not identified within the provided snippets. The literature reviewed primarily discussed general principles of immunomodulation in animal models or the immunomodulatory effects of other distinct compounds in such models.

Pharmacological Interventions and Experimental Modulators of Tyraminium Systems

Agonists and Antagonists of Tyramine Receptors

Tyramine exerts its effects primarily through interaction with specific receptors. In mammals, trace amine-associated receptor 1 (TAAR1) is a key receptor for tyramine nih.govpnas.orgfrontiersin.org. In invertebrates, a more diverse set of tyramine receptors (TARs) exists, including Type 1 (Tyr1-R), Type 2 (Tyr2-R), and Type 3 (Tyr3-R) receptors frontiersin.org. Studies on these receptors have characterized various agonists and antagonists.

For human TAAR1, tyramine is an endogenous agonist nih.govpnas.orgfrontiersin.org. In insect systems, tyramine is a potent activator of Tyr1-R, often showing higher potency than octopamine in some species frontiersin.org. For instance, in Rhodnius prolixus, tyramine was approximately 100 times more potent than octopamine in activating RhoprTyr1-R in dose-dependent assays frontiersin.org. In Plutella xylostella, tyramine activated PxTAR1, increasing intracellular Ca2+ concentration and reducing forskolin-stimulated intracellular cAMP concentration nih.gov.

Antagonists have also been identified for tyramine receptors. Yohimbine has been established as a potent antagonist of insect Tyr1-Rs frontiersin.org. In Rhodnius prolixus, yohimbine was the most effective antagonist tested in inhibiting tyramine's activation of RhoprTyr1-R, with phenoxybenzamine also showing effectiveness frontiersin.org. For PxTAR1 in Plutella xylostella, yohimbine and mianserin showed significant antagonistic effects nih.gov. Mianserin also acts as an antagonist of PeaTAR1B in Periplaneta americana mdpi.com. Chlorpromazine and phentolamine, while effective against some insect tyramine receptors, did not show significant antagonistic effects on PxTAR1 in cAMP assays nih.gov.

| Receptor Type | Species | Agonists | Antagonists | Key Findings |

| TAAR1 | Human, Rat, Mouse | Tyramine, β-PEA, 3-iodothyronamine (T1AM) | (Specific antagonists not detailed in snippets) | Activated by tyramine with varying potency across species; coupled to Gαs leading to increased cAMP nih.govpnas.orgfrontiersin.org. |

| Tyr1-R | Rhodnius prolixus | Tyramine, Octopamine | Yohimbine, Phenoxybenzamine | Tyramine significantly more potent than octopamine; selective for tyramine and octopamine over serotonin and dopamine frontiersin.org. |

| Tyr1-R | Plutella xylostella | Tyramine, DPMF, L(-)-carvone | Yohimbine, Mianserin | Activated by tyramine, increasing intracellular Ca2+ and reducing cAMP; DPMF and L(-)-carvone act as agonists nih.gov. |

| Tyr1-R | Periplaneta americana | Tyramine | Yohimbine, Mianserin | Action of tyramine blocked by yohimbine and mianserin mdpi.com. |

| Oct-TyrR | Drosophila melanogaster | Tyramine, Octopamine, Dopamine | Yohimbine, Chlorpromazine, Phentolamine, Mianserin | Activated by tyramine > octopamine > dopamine; yohimbine > chlorpromazine > phentolamine > mianserine as antagonists uniprot.org. |

| TyrR Ser-2 | Caenorhabditis elegans | Tyramine, Octopamine, Dopamine | (Antagonists not detailed in snippets) | Activated by tyramine > octopamine > dopamine > serotonin > epinephrine = norepinephrine uniprot.org. |

Chemical Scaffolds and Structure-Activity Relationships

Studies on the structure-activity relationships (SAR) of compounds interacting with tyramine receptors have provided insights into the structural features necessary for binding and activity. For mammalian TAAR1, SAR studies on agonists like 3-iodothyronamine and related analogs have shown that the receptor can accommodate modifications on the ethylamine portion and the biaryl ether moiety nih.gov. Species-specific ligand preferences exist between rat and mouse TAAR1 despite high sequence similarity, with key non-conserved residues in transmembrane helices 4 and 7 influencing selectivity nih.gov. For instance, residue 7.39 in transmembrane 7 influenced the preference for a β-phenyl ring, and residue 4.56 in transmembrane 4 contributed to the lower potency of tyramine for the mouse receptor nih.gov.

In the context of adrenergic receptors, which share structural similarities with tyramine receptors, SAR studies have also been conducted. For example, in human platelet aggregation mediated by alpha-adrenergic receptors, hydroxylation of the phenyl ring of phenethylamine derivatives diminished inhibitory effects, with tyramine showing a higher Ki value compared to phenethylamine nih.gov.

Receptor Selectivity and Potency Profiling

The selectivity and potency of tyramine and other ligands have been profiled across different receptor types. Human TAAR1 is activated by tyramine and β-phenylethylamine with high potency pnas.org. In Rhodnius prolixus, RhoprTyr1-R is selective for tyramine and octopamine over other biogenic amines like serotonin and dopamine frontiersin.org. Tyramine was significantly more potent than octopamine in activating RhoprTyr1-R frontiersin.org.

In Plutella xylostella, tyramine activated PxTAR1 with an EC50 of 13.1 nM for increasing intracellular Ca2+ and an IC50 of 446 nM for reducing forskolin-stimulated intracellular cAMP nih.gov. In Drosophila melanogaster, the Oct-TyrR showed a rank order of potency for agonists as tyramine > octopamine > dopamine > epinephrine > norepinephrine > serotonin > histamine uniprot.org. For antagonists, the rank order was yohimbine > chlorpromazine > phentolamine > mianserine > cyproheptadine > dihydroergotamine > clonidine > synephrine uniprot.org. The Caenorhabditis elegans TyrR Ser-2 receptor showed a potency order of tyramine > octopamine > dopamine > serotonin > epinephrine = norepinephrine uniprot.org.

Functional selectivity, where an agonist can differentially activate signaling pathways depending on the receptor context or concentration, has also been observed. In Drosophila melanogaster CHO-K1 cells expressing an octopamine/tyramine receptor, the coupling to different second messenger systems varied with the agonist used embopress.org. Tyramine and octopamine could produce different and opposing effects on endogenous currents in Macrobrachium rosenbergii OA/TA receptors expressed in Xenopus oocytes plos.org.

Modulators of Tyramine Transporters

Tyramine's activity can also be modulated by transporters that regulate its uptake and efflux. The extraneuronal monoamine transporter (EMT) is one such transporter that handles organic cations, including tyramine nih.gov. Studies using HEK293 cells stably transfected with human EMT have shown that tyramine can inhibit EMT-mediated transport of [3H]1-methyl-4-phenylpyridinium ([3H]MPP+) with an IC50 of 468 μM nih.gov. Certain cationic modulators of P-glycoprotein, such as rhodamine123, verapamil, and daunomycin, were also found to inhibit EMT-mediated transport nih.gov. Tyramine itself was shown to trans-stimulate [3H]MPP+ uptake nih.gov.

Inhibitors of Tyramine Metabolic Enzymes (e.g., MAO inhibitors, tyrosine decarboxylase inhibitors, TβH inhibitors)

Tyramine's levels and subsequent effects are significantly influenced by metabolic enzymes. The primary enzymes involved are monoamine oxidases (MAO), tyrosine decarboxylase (TDC), and tyramine beta-hydroxylase (TβH).

Monoamine oxidases (MAO-A and MAO-B) are key enzymes that break down tyramine into 4-hydroxyphenylacetaldehyde wikipedia.orgnih.govclevelandclinic.org. MAO inhibitors (MAOIs) block this breakdown nih.govclevelandclinic.orgmayoclinic.orgmayoclinic.org. This inhibition leads to increased levels of tyramine, which can displace other monoamines like norepinephrine from storage vesicles, potentially causing a hypertensive crisis, particularly when dietary intake of tyramine is high wikipedia.orgnih.govclevelandclinic.orgmayoclinic.orgmayoclinic.org. Examples of MAOIs include isocarboxazid, phenelzine, tranylcypromine, and selegiline mayoclinic.org. Reversible inhibitors of MAO-A, such as moclobemide and brofaromine, also displace radioligands from MAO-A, and tyramine can displace brofaromine from MAO-A in the intestine nih.gov.

Tyrosine decarboxylase (TDC) catalyzes the conversion of tyrosine to tyramine asm.orguniprot.orgpnas.org. This enzyme is found in various microorganisms, including Enterococcus faecium, and plays a role in tyramine production in fermented foods asm.orgnih.gov. TDC activity can be inhibited by certain compounds. Nicotinic acid has been shown to reduce TDC activity and tyramine content in Enterococcus faecium both in vitro and in fermented products like cheonggukjang nih.gov.

Tyramine beta-hydroxylase (TβH) catalyzes the conversion of tyramine to octopamine, a neurotransmitter in invertebrates sdbonline.orgnih.govresearchgate.net. The amino acid sequence of TβH is homologous to that of mammalian dopamine beta-hydroxylase (DBH) researchgate.net. Inhibitors of TβH have been investigated, particularly in insects, as potential pest control agents sdbonline.orgnih.gov. For example, 1-arylimidazole-2(3H)-thiones (AITs) have shown inhibitory effects on cloned Drosophila melanogaster TβH (DmTβH) in vitro sdbonline.orgnih.gov. Beta-ethynyltyramine has been identified as a potent, mechanism-based inhibitor of dopamine beta-hydroxylase nih.gov.

In vitro and Ex vivo Pharmacological Characterization of Tyramine Effects

In vitro and ex vivo studies are crucial for characterizing the pharmacological effects of tyramine and its modulators. These studies often involve assessing receptor activation, transporter function, or enzyme activity in controlled laboratory settings.

Ex vivo studies, such as evaluating the binding of radioligands to transporters in plasma from treated subjects, can demonstrate the functional effect of impaired neurotransmitter reuptake ahajournals.org. The tyramine test, while often used clinically to assess the functional effect of norepinephrine transporter inhibition, also demonstrates the in vivo response to exogenous tyramine administration ahajournals.org.

Cell Culture Models of Tyramine Response (e.g., CHO cells)

Cell culture models, particularly recombinant cell lines expressing specific tyramine receptors or transporters, are widely used for pharmacological characterization. Chinese Hamster Ovary (CHO) cells are a common model system for expressing and studying the function of various receptors, including insect octopamine/tyramine receptors and human TAAR1 embopress.orgplos.orgmdpi.commedchemexpress.com.

Studies using CHO cells expressing insect tyramine receptors have demonstrated dose-dependent responses to tyramine, including effects on intracellular calcium levels and cyclic AMP levels embopress.orgplos.orgmdpi.com. For example, CHO-K1 cells expressing a Drosophila aminergic receptor showed dose-response curves for the effects of tyramine on cyclic AMP levels embopress.org. Recombinant CHO-K1 cells expressing human TAAR1 have been used to assess agonist activity, measured as internal calcium mobilization medchemexpress.com.

Other cell lines, such as HEK-293 cells, have also been used to study tyramine receptors and transporters. HEK-293 cells stably expressing PxTAR1 from Plutella xylostella were used to characterize its pharmacological properties, including activation by tyramine nih.gov. HEK293 cells stably transfected with human EMT have been used to investigate the effects of various modulators on tyramine transport nih.gov.

Tissue Slice Preparations and Organ Bath Studies

Tissue slice preparations and organ bath studies are valuable in vitro techniques used to investigate the direct effects of compounds on isolated tissues while preserving cellular architecture and local interactions nih.govrug.nlprecisionary.combiorxiv.orgufluidix.comdmt.dk. These methods allow for controlled environments to study pharmacological responses, including muscle contraction or neuronal activity nih.govnih.govadinstruments.com.

Studies utilizing rat brain slices have investigated the effects of tyramine, the conjugate base of tyraminium, on neuronal activity. For instance, bath application of tyramine was shown to evoke an inward current in neurons of the rat subthalamic nucleus (STN) in voltage-clamp recordings nih.gov. This inward current was observed in over 60% of the STN neurons studied nih.gov. Further pharmacological characterization suggested that this effect was mimicked by the D2-like dopamine receptor agonist quinpirole, although it was only partially blocked by the D2-like receptor antagonist sulpiride nih.gov. The inward current induced by tyramine was significantly reduced by the catecholamine uptake inhibitor nomifensine and by depleting catecholamines through pretreatment with reserpine nih.gov. These findings suggest that tyramine can act as an indirect dopamine agonist in the STN in this in vitro slice preparation nih.gov.

Additionally, tyramine was found to reduce the amplitude of GABA(A) receptor-mediated inhibitory postsynaptic currents (IPSCs) evoked by focal electrical stimulation in rat brain slices nih.gov. This inhibition of IPSCs by tyramine was also mimicked by quinpirole and blocked by sulpiride, but not by the D1 receptor antagonist SCH23390 nih.gov. The tyramine-induced inhibition of IPSCs was reduced in slices pretreated with reserpine and could be restored by superfusing the slice with dopamine nih.gov. These results indicate that while the inhibition of IPSCs appears mediated by D2-like receptors, the dopamine-dependent inward currents elicited by tyramine in this preparation exhibit a pharmacological profile that does not entirely align with typical dopamine receptor activity nih.gov.

Organ bath studies, commonly used to assess the contractile or relaxant responses of isolated smooth muscle tissues, provide another in vitro approach relevant to understanding the peripheral effects of compounds like tyramine dmt.dknih.govnih.govadinstruments.com. While specific detailed organ bath studies focusing on direct modulatory effects on this compound systems were not prominently found in the provided search results, the technique is broadly applicable to studying the effects of vasoactive compounds such as tyramine on vascular smooth muscle dmt.dknih.govnih.gov. The preparation involves suspending tissue strips in a bath containing physiological solution, allowing for the measurement of isometric tension in response to applied substances dmt.dknih.govnih.gov.

Pharmacological Perturbation Studies in Animal Models (non-clinical)

Non-clinical animal models are essential for investigating the in vivo pharmacological effects of compounds, their pharmacokinetics, and pharmacodynamics in a complex biological system europa.eunih.goviasp-pain.orgnih.gov. These studies often involve administering the compound or potential modulators and observing the resulting physiological and biochemical changes.

Studies in rats have investigated the metabolic fate of tyramine and its conversion to dopamine in vivo. Experimental models using reserpinized rats, where the classical pathway of dopamine synthesis from tyrosine is blocked, have provided insights into the cytochrome P450-mediated synthesis of dopamine from tyramine ebi.ac.uk. Administration of tyramine intrastructurally into the striatum of reserpinized rats led to an increase in extracellular dopamine levels ebi.ac.uk. Co-administration of tyramine with quinine, a CYP2D inhibitor, resulted in a significantly lower amount of dopamine formed compared to administration of tyramine alone ebi.ac.uk. These findings suggest that the hydroxylation of tyramine to dopamine can occur in the rat brain in vivo, and that CYP2D enzymes catalyze this reaction ebi.ac.uk.

Further non-clinical investigations have examined the effects of tyramine on blood pressure, reflecting its indirect sympathomimetic activity. While many studies on tyramine's pressor effects are conducted in humans (e.g., in the context of interactions with MAO inhibitors) nih.govfrontiersin.orgnih.govresearchgate.net, the underlying mechanisms are often explored in animal models. Tyramine is known to induce the release of catecholamines, which can lead to increases in blood pressure nih.gov. Studies in various animal models have contributed to understanding the pathways involved in this pressor response, including the role of monoamine oxidase A (MAO-A) in tyramine metabolism, which significantly influences its systemic exposure and subsequent effects nih.govfrontiersin.orgnih.gov. Inhibition of MAO-A leads to increased bioavailability of ingested tyramine, resulting in exaggerated pressor responses nih.gov.

Animal models are also used to study the pharmacokinetics of tyramine, including its absorption, distribution, metabolism, and excretion nih.govfrontiersin.org. These studies are crucial for understanding how genetic factors, such as polymorphisms in transporters like OCT1 or enzymes like CYP2D6 and MAO-A, can influence the systemic exposure and variability of response to tyramine nih.govfrontiersin.org. While some studies in humans have investigated the impact of these polymorphisms on tyramine pharmacokinetics and pharmacodynamics nih.govfrontiersin.org, parallel non-clinical studies in animal models can help elucidate the underlying physiological and biochemical processes.

Advanced Research Methodologies in Tyraminium Studies

Optogenetic and Chemogenetic Approaches to Manipulate Tyraminium Neurons/Pathways

Optogenetics and chemogenetics provide powerful tools for controlling the activity of specific neuronal populations involved in tyraminergic signaling with high temporal and spatial precision. Optogenetics utilizes light-sensitive proteins, such as channelrhodopsins (ChRs) or halorhodopsins (NpHR), genetically expressed in targeted neurons. nih.govfrontiersin.orgbiorxiv.org Illumination with specific wavelengths of light can then artificially activate or inhibit these neurons. nih.govfrontiersin.orgbiorxiv.org

In Drosophila melanogaster, optogenetic activation of tyraminergic/octopaminergic neurons using Channelrhodopsin-2 (ChR2) has been employed to study their role in behaviors such as courtship drive and olfactory learning. sdbonline.orgescholarship.orgfrontiersin.orgnih.govnih.govfrontiersin.org For instance, artificial hyperactivation of tyramine-responsive neurons in the inferior posterior slope (IPS) of the Drosophila brain significantly increased male-male courtship activity, while inhibition of these neurons decreased male-female courtship. sdbonline.orgescholarship.orgnih.govnih.gov Optogenetic stimulation of a subset of tyraminergic/octopaminergic cells innervating the Drosophila reproductive tract has also been shown to stimulate oviduct contractions, highlighting the functional diversity within these neuronal clusters. frontiersin.org In C. elegans, optogenetic activation of RIM interneurons, which release tyramine, triggers escape responses and increases arousal. biorxiv.org

Chemogenetics, on the other hand, uses engineered receptors (like DREADDs - Designer Receptors Exclusively Activated by Designer Drugs) that are responsive only to otherwise inert synthetic ligands. This allows for the activation or inhibition of specific neurons through the administration of a drug. While the provided search results primarily detail optogenetic applications, chemogenetics offers a complementary approach for manipulating neuronal activity over potentially longer timescales or in less accessible tissues.

Gene Editing Technologies (e.g., CRISPR/Cas9) for this compound System Modulation

Gene editing technologies, particularly CRISPR/Cas9, are instrumental in precisely modifying genes involved in the tyraminergic system, enabling the study of gene function through targeted knockouts, knock-ins, or alterations in gene expression.

In Drosophila, CRISPR/Cas9 or homologous recombination has been used to generate null mutations in genes encoding tyramine receptors, such as TyrR (CG7431). sdbonline.orgescholarship.orgnih.govnih.gov Creating a knockout of the Drosophila tyramine-specific receptor, TyrR, resulted in a significant elevation in male-male courtship activity, demonstrating the inhibitory role of TyrR in modulating courtship drive. sdbonline.orgescholarship.orgnih.govnih.gov Similarly, mutations affecting enzymes involved in tyramine synthesis, such as tyrosine decarboxylase 2 (Tdc2) or tyramine β-hydroxylase (Tβh), have been generated to study the impact of altered tyramine levels on behavior and physiology. sdbonline.orgfrontiersin.orgjneurosci.orgmdpi.comresearchgate.netresearchgate.net For example, Drosophila Tβh null mutants, which lack octopamine and have significantly increased tyramine levels, exhibit profound differences in flight initiation and maintenance compared to wild-type flies. jneurosci.orgmdpi.com

Gene editing is also being applied in bacteria to engineer strains for the de novo synthesis of tyramine by modifying key metabolic pathways and overexpressing genes like tyrosine decarboxylase (TYDC). acs.orgnih.govgoogle.comacs.orgcsic.es This highlights the use of gene editing for both fundamental research and biotechnological applications related to tyramine production.

Imaging Techniques for this compound Receptor Localization and Signaling Dynamics

Various imaging techniques are crucial for visualizing the localization of tyramine receptors and observing the dynamics of tyraminergic signaling in living systems.

Tyramide Signal Amplification (TSA) is a widely used immunohistochemistry technique that utilizes the ability of activated tyramide to covalently bind to tyrosine residues on nearby proteins, significantly enhancing the detection signal for low-abundance targets like receptors. biotium.comnews-medical.nettocris.comthermofisher.combiotium.com This method, also known as catalyzed reporter deposition (CARD), involves an enzyme like horseradish peroxidase (HRP) catalyzing the deposition of labeled tyramide (e.g., fluorescent or biotinylated) at the site of an antibody-target interaction. biotium.comnews-medical.nettocris.comthermofisher.combiotium.com TSA can be used in immunocytochemistry (ICC), immunohistochemistry (IHC), and in situ hybridization (FISH) to visualize the distribution of tyramine receptors or enzymes involved in its metabolism within tissues and cells. biotium.comnews-medical.nettocris.comthermofisher.combiotium.com

Calcium imaging is another technique used to monitor the activity of neurons or cells in response to tyramine signaling, as many tyramine receptors are G protein-coupled receptors (GPCRs) that can modulate intracellular calcium levels. sdbonline.orgnih.govmdpi.com For example, calcium imaging experiments in C. elegans have shown that exogenous tyramine can modulate the activity of ASH neurons. nih.gov In Drosophila, in vivo Ca2+ imaging results suggest that the TyrR receptor is coupled to Gq, which typically leads to neuronal activation. sdbonline.org

Advanced imaging techniques combined with genetically encoded indicators, such as pH-sensitive fluorescent proteins and channelrhodopsins, allow for all-optical approaches to study synaptic vesicle recycling in neurons, including glutamatergic/tyraminergic interneurons like RIM in C. elegans. frontiersin.orgbiorxiv.org

Computational Modeling and Systems Biology Approaches for this compound Networks

Computational modeling and systems biology approaches are increasingly used to integrate experimental data and simulate the behavior of complex biological networks involving tyramine signaling. These models can help predict system dynamics, identify key regulatory nodes, and generate testable hypotheses.

Computational models have been developed to study the role of tyramine in neuronal circuits and behavior. For instance, a computational model of the C. elegans threat-reward decision-making circuit incorporating tyramine signaling from RIM neurons successfully replicated experimental observations, suggesting that tyramine release from RIM decreases threat tolerance. nih.gov Computational models have also been applied to understand the role of tyramine receptors in modulating attention in honey bees, proposing that tyramine signaling via the Amtyr1 receptor amplifies plasticity in antennal lobe networks. elifesciences.orgnih.gov In the context of tyramine transport across intestinal epithelial cells, mathematical models have been developed to determine if known transporter kinetics are sufficient to explain observed tyramine passage, predicting the potential presence of additional transporters. nih.gov Computational studies, including homology modeling and molecular docking, have also been used to investigate the binding mechanism of tyramine to its receptors, such as the Sitophilus oryzae TyrR. frontiersin.orgnih.gov

These modeling efforts, combined with experimental data, contribute to a systems-level understanding of how tyramine functions within neural circuits and physiological processes.

Genetic Manipulation and Knockout Models (e.g., in Drosophila, bacteria)

Genetic manipulation, including the creation of knockout and mutant models, is a fundamental approach to investigate the in vivo functions of genes involved in tyramine synthesis, signaling, and metabolism. Model organisms like Drosophila melanogaster and Caenorhabditis elegans, with their well-established genetic tools, are particularly valuable for these studies.

As mentioned in Section 9.2, knockout models in Drosophila for tyramine receptors (e.g., TyrR) and synthesis enzymes (e.g., Tdc2, Tβh) have been crucial for understanding the roles of tyramine in behaviors such as courtship, flight, and larval locomotion. sdbonline.orgescholarship.orgnih.govnih.govsdbonline.orgfrontiersin.orgjneurosci.orgmdpi.comresearchgate.netresearchgate.netuni-konstanz.de These studies have shown that altering tyramine levels or receptor function can have significant impacts on various aspects of animal behavior. For example, Drosophila Tβh null mutants, which have elevated tyramine, show reduced flight durations and fewer flight initiations. jneurosci.orgmdpi.com

In C. elegans, mutants lacking tyramine receptors (e.g., tyra-2) or the tyramine synthesis enzyme tyrosine decarboxylase (tdc-1) have been used to investigate tyramine's role in threat-reward decision making and locomotion. nih.govelifesciences.org tdc-1 null mutants exhibit increased exiting behavior in a threat-reward assay, and this defect can be rescued by expressing tdc-1 specifically in RIM neurons. nih.gov

Beyond model organisms, genetic manipulation is also employed in bacteria to engineer strains for enhanced tyramine production. This involves modifying bacterial genomes to optimize metabolic pathways for tyramine synthesis, demonstrating the utility of genetic approaches in biotechnology. acs.orgnih.govgoogle.comacs.orgcsic.es

These genetic manipulation and knockout studies provide direct in vivo evidence for the functional importance of specific components of the tyraminergic system.

Emerging Research Themes and Future Directions in Tyraminium Science

Unidentified Tyraminium Receptors and Signaling Pathways

A significant area of ongoing research focuses on identifying and characterizing the receptors and downstream signaling pathways mediated by this compound/tyramine. The discovery of the Trace Amine-Associated Receptors (TAARs) has been pivotal in this regard, with tyramine identified as an endogenous ligand for several TAAR subtypes, notably TAAR1 and TAAR2, exhibiting high affinity nih.govwikipedia.orgmdpi.comnih.govwikipedia.orgnih.govresearchgate.net. However, the full spectrum of receptors responsive to this compound/tyramine is still being elucidated. Some TAAR subtypes may not respond to the classical trace amines, suggesting the existence of additional endogenous ligands yet to be identified nih.gov.

Beyond the TAAR family, novel receptors are being discovered, particularly in invertebrate systems. For instance, a tyramine-gated chloride channel, Hco-LGC-55, has been characterized in the parasitic nematode Haemonchus contortus, highlighting the diversity of tyramine receptors across species nih.gov.

Research is also actively investigating the signaling cascades initiated by this compound/tyramine receptor activation. TAAR1 is known to couple to Gs proteins, leading to downstream effects such as cAMP accumulation nih.gov. Studies in Drosophila suggest that the tyramine-specific receptor (TyrR) may couple to Gq/G11 and potentially Gi/o proteins, indicating complex and context-dependent signaling sdbonline.org. Furthermore, tyramine has been shown to inhibit presynaptic Ca2+ channels, resulting in reduced glycinergic transmission in rat trigeminal subnucleus caudalis neurons ebi.ac.uk. Understanding the structural basis of tyramine interactions with receptors like TAAR1 and TAAR6 is also a focus, utilizing techniques like molecular docking to identify binding sites mdpi.com.

Key Receptor and Signaling Research Areas:

Identification of novel TAAR ligands.

Characterization of non-TAAR this compound/tyramine receptors.

Elucidation of diverse G protein coupling and downstream effectors.

Investigation of ion channel modulation by this compound/tyramine.

Structural studies of receptor-ligand interactions.

Interplay of this compound with Novel Neuromodulators

Tyramine, as a trace amine, is inherently linked to the study of other neuromodulators, particularly classical monoamine neurotransmitters and other trace amines like phenethylamine, octopamine, and tryptamine encyclopedia.pubnih.govnih.gov. Research indicates a complex interplay between this compound/tyramine and these signaling molecules.

Tyramine can influence classical monoaminergic systems by acting as an indirect sympathomimetic, displacing neurotransmitters such as norepinephrine, epinephrine, and dopamine from presynaptic vesicles nih.govwikipedia.orgencyclopedia.pub. This displacement contributes to its well-known peripheral effects.

Beyond displacement, tyramine also exerts neuromodulatory actions at submicromolar concentrations, affecting cellular responses to other neurotransmitters nih.gov. It has been reported to potentiate responses elicited by noradrenaline and dopamine nih.gov. Conversely, inhibitory actions have also been observed, such as the depression of GABA(B) receptor-mediated inhibitory postsynaptic responses and the inhibition of electrically evoked acetylcholine release in rats nih.gov.

Studies in invertebrates, where tyramine often functions as a neurotransmitter or neuromodulator, highlight its distinct roles from closely related amines like octopamine researchgate.net. The dynamic balance between tyramine and octopamine is crucial for regulating various behaviors in insects researchgate.net. Research in C. elegans has also identified novel receptors mediating the independent inhibitory effects of tyramine and octopamine on serotonin-stimulated behaviors nih.gov.

Emerging research is exploring the co-transmission of tyramine with other neurotransmitters and its broader impact on neuronal circuits and behaviors.

Interplay Research Highlights:

Indirect effects via displacement of classical monoamines.

Neuromodulatory influence on responses to other neurotransmitters (e.g., potentiation of noradrenaline/dopamine, inhibition of GABA and acetylcholine).

Independent neuromodulatory roles distinct from octopamine, particularly in invertebrates.

Investigation of co-transmission and its functional consequences.

Role of this compound in Complex Biological Networks

Understanding the biological roles of this compound extends to its involvement in complex biological networks, including metabolic pathways and interactions within different physiological systems.

Tyramine is synthesized endogenously from the amino acid tyrosine through the action of aromatic L-amino acid decarboxylase nih.govencyclopedia.pubresearchgate.netresearchgate.net. Its metabolism is primarily mediated by enzymes such as monoamine oxidase (MAO), particularly MAO-A nih.govwikipedia.orgencyclopedia.pub. Other enzymes like FMO3 and CYP2D6 also play a role in its metabolic elimination ebi.ac.ukresearchgate.net. The pharmacokinetics of tyramine can be influenced by genetic polymorphisms in enzymes like CYP2D6 and MAO-A, as well as transporters like OCT1, which facilitate its cellular uptake researchgate.net.

The presence of tyramine and other trace amines in the gut, arising from both dietary intake and microbial metabolism, points to their potential role in the gut-brain axis researchgate.net. Research in this area is exploring how gut-derived tyramine might influence host physiology and behavior.

Beyond the nervous system, TAARs, which are activated by tyramine, are expressed in various peripheral tissues, including cells of the immune system mdpi.commdpi.com. Studies suggest that TAAR activation can influence immune functions such as cell migration and the secretion of cytokines and immunoglobulins mdpi.commdpi.com. The potential involvement of TAARs and their ligands in oncological processes is also an area of investigation mdpi.com.

This compound/Tyramine in Biological Networks:

Integration into metabolic pathways (synthesis from tyrosine, degradation by MAO, FMO3, CYP2D6).

Influence of genetic factors and transporters on pharmacokinetics.

Role in the gut-brain axis via gut-derived tyramine.

Modulation of immune system functions through TAARs.

Potential links to oncological processes.

Development of Advanced Probes and Tools for this compound Research

Advancements in the study of this compound and tyramine are heavily reliant on the development of sophisticated probes and analytical tools. Researchers are continuously developing more sensitive, selective, and efficient methods for detecting and quantifying tyramine in various biological and non-biological matrices.

Electrochemical biosensors have emerged as a promising technology for tyramine detection. These sensors often utilize enzymes like tyrosinase or tyramine oxidase immobilized on modified electrodes to detect tyramine through enzymatic reactions nih.govresearchgate.netnih.govresearchgate.net. Different immobilization strategies and electrode materials are being explored to enhance sensitivity and stability nih.govresearchgate.netresearchgate.net.

Other analytical techniques include high-performance liquid chromatography (HPLC) coupled with detection methods like amperometry ebi.ac.uk, and fast-scan cyclic voltammetry, which allows for the detection of rapid changes in tyramine concentrations ebi.ac.uk. Novel fluorescence sensing methods employing quantum dots and molecular imprinting techniques are also being developed for specific applications like food analysis rsc.org.

Immunohistochemistry using antibodies against tyramine is a valuable tool for visualizing tyraminergic neurons and fibers in tissue samples, aiding in mapping tyramine distribution researchgate.net.

Furthermore, the study of this compound salts and their crystal structures using techniques like X-ray diffraction, hot-stage microscopy, differential scanning calorimetry (DSC), and Raman spectroscopy provides insights into the solid-state properties of this compound, which is relevant for material science and potentially drug development researchgate.netnih.govacs.org.

Advanced Tools and Techniques:

Electrochemical biosensors (enzyme-based, modified electrodes).

Chromatographic and voltammetric methods.

Fluorescence sensing techniques.

Immunohistochemistry for localization studies.

Solid-state analysis of this compound salts.

Table 1: Examples of Tyramine Detection Methods

| Method | Principle | Application Area | Key Features |

| HPLC with Amperometric Detection | Separation by chromatography, detection by electrochemical oxidation/reduction | Plasma analysis | Sensitive, suitable for low concentrations ebi.ac.uk. |

| Fast-Scan Cyclic Voltammetry | Electrochemical detection at carbon-fiber microelectrodes | Invertebrate nervous systems | Detects fast changes, optimized to prevent passivation ebi.ac.uk. |

| Electrochemical Enzyme Biosensors (Tyrosinase/Tyramine Oxidase) | Enzymatic conversion of tyramine, electrochemical detection of product | Food samples, general | Sensitive, selective, can be portable nih.govresearchgate.netnih.govresearchgate.net. |

| Fluorescence Sensing (QD-Graphene/MIP) | Molecularly imprinted polymer with fluorescent reporters | Food analysis (e.g., rice wine) | High sensitivity and selectivity rsc.org. |

| Immunocytochemistry | Antibody binding to tyramine for visualization in tissues | Nervous system mapping | Reveals distribution of tyraminergic structures researchgate.net. |

Translational Potential of this compound Research (excluding clinical human trials)

The growing understanding of this compound and tyramine's roles in biological systems holds significant translational potential, even when excluding direct clinical human trials. Research in animal models is providing crucial insights into potential therapeutic targets and strategies.

The focus on TAARs as receptors for tyramine has positioned them as emerging therapeutic targets for various conditions nih.govmdpi.com. TAAR1, in particular, is being investigated for its potential involvement in neuropsychiatric disorders and as a target for novel therapeutic agents nih.gov. Studies in knockout mice lacking TAAR1 are instrumental in understanding its physiological functions nih.gov.

Animal models like Drosophila, C. elegans, locusts, and rats are valuable for dissecting the specific roles of tyramine in behavior, neuronal function, and other physiological processes nih.govsdbonline.orgebi.ac.ukresearchgate.netnih.govebi.ac.uk. These models allow for controlled genetic and pharmacological manipulations to understand the impact of modulating tyraminergic signaling.

Research into tyramine's involvement in conditions like migraines, observed in some individuals, and its well-established interaction with MAOIs leading to hypertensive crises, underscores its pharmacological relevance and the importance of understanding its effects nih.govencyclopedia.pub. While clinical trials are excluded, preclinical research in animal models can inform our understanding of these phenomena and potential interventions.

The development of sensitive and portable tyramine biosensors has direct translational potential in areas like food safety and quality control, allowing for rapid and reliable detection of tyramine levels in various food products nih.govresearchgate.net.

Furthermore, the study of this compound salts and their solid-state properties can have implications for the pharmaceutical industry in terms of drug formulation, stability, and delivery, although the focus here is on the chemical and physical properties rather than clinical application researchgate.netnih.govacs.org.

Translational Research Areas (Pre-clinical):

Identifying TAARs and other this compound/tyramine receptors as therapeutic targets in animal models.

Utilizing animal models to study the physiological and behavioral consequences of modulating tyraminergic systems.

Investigating the mechanisms underlying tyramine-related conditions (e.g., migraines, MAOI interactions) in preclinical settings.

Developing biosensors for applications in food safety and quality control.

Exploring the properties of this compound salts for potential applications in material science or drug formulation.

Table 2: Examples of Translational Research Areas (Excluding Clinical Human Trials)

| Research Area | Description | Potential Impact (Pre-clinical) |

| TAARs as Therapeutic Targets | Investigating the role of TAARs (activated by tyramine) in various conditions using animal models. | Identification of novel drug targets for neurological or psychiatric disorders. nih.gov |

| Animal Models of Tyraminergic Function | Studying tyramine's effects on behavior, neural circuits, and physiology in model organisms. | Understanding disease mechanisms and testing potential therapeutic strategies. nih.govsdbonline.orgebi.ac.ukresearchgate.netnih.govebi.ac.uk |

| Mechanisms of Tyramine-Related Effects | Researching the biological basis of tyramine-induced migraines or interactions with MAOIs in preclinical studies. | Informing the development of strategies to mitigate adverse effects or identify triggers. nih.govencyclopedia.pub |

| Development of Tyramine Biosensors | Creating and refining sensors for detecting tyramine levels. | Applications in food safety, quality control, and potentially environmental monitoring. nih.govresearchgate.net |

| Solid-State Properties of this compound Salts | Analyzing the crystal structures and physical properties of this compound salts. | Relevance for material science and potential applications in drug formulation and stability. researchgate.netnih.govacs.org |

Q & A

Q. How can researchers optimize the synthesis of Tyraminium to ensure reproducibility and purity?

Methodological Answer: Design multi-step synthesis protocols with rigorous validation at each stage. Use high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) to track intermediate products and final purity. Compare yields under varying reaction conditions (temperature, catalysts, solvent systems) to identify optimal parameters. Document deviations systematically to refine protocols .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and functional properties?

Methodological Answer: Combine Fourier-transform infrared spectroscopy (FTIR) for functional group identification, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for 3D structural elucidation. Validate results against computational models (e.g., density functional theory) to resolve ambiguities in peak assignments .

Q. How do researchers validate this compound’s proposed mechanisms of action in biochemical assays?

Methodological Answer: Use dose-response experiments with positive/negative controls to isolate this compound’s effects. Pair enzyme inhibition assays (e.g., Michaelis-Menten kinetics) with molecular docking simulations to correlate experimental activity with theoretical binding affinities. Replicate findings across independent labs to confirm mechanistic consistency .

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacological efficacy across studies be systematically resolved?

Methodological Answer: Apply contradiction analysis frameworks to identify variables causing discrepancies (e.g., batch-to-batch compound variability, assay protocols). Conduct meta-analyses of published data, weighting studies by methodological rigor (e.g., sample size, controls). Use Bayesian statistics to quantify confidence in conflicting hypotheses .

Q. What strategies ensure robust statistical power in this compound toxicity studies with limited sample sizes?

Methodological Answer: Employ sequential analysis designs to iteratively adjust sample sizes based on interim results. Use non-parametric tests (e.g., Mann-Whitney U) for skewed data distributions. Validate findings with cross-species models or in silico toxicity predictors (e.g., QSAR) to compensate for small experimental cohorts .

Q. How can researchers design experiments to distinguish this compound’s primary pharmacological targets from off-pathway effects?

Methodological Answer: Implement CRISPR-based gene knockout models to isolate target-specific responses. Pair transcriptomic profiling (RNA-seq) with proteomic analyses to identify downstream pathways. Use isothermal titration calorimetry (ITC) to quantify binding specificity and rule out nonspecific interactions .

Q. What computational frameworks best predict this compound’s stability under varying environmental conditions?